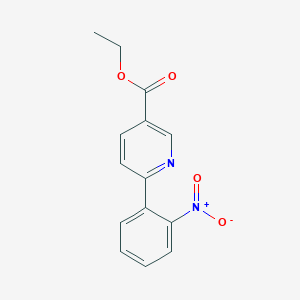

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-2-20-14(17)10-7-8-12(15-9-10)11-5-3-4-6-13(11)16(18)19/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPPIGWFEVAUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446952 | |

| Record name | Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173065-29-7 | |

| Record name | Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Framework and Reagent Selection

The one-pot multicomponent reaction (MCR) is a cornerstone for synthesizing Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate, enabling the simultaneous formation of the pyridine core and nitrophenyl substitution. A representative protocol involves condensing ethyl acetoacetate, 2-nitrobenzaldehyde, and an ammonium source in a polar aprotic solvent under reflux. Piperidine or cesium carbonate is often employed as a base to deprotonate intermediates and accelerate cyclization. For instance, combining 2-nitrobenzaldehyde (1.0 equiv), ethyl acetoacetate (2.2 equiv), and ammonium acetate (1.5 equiv) in ethanol at 85°C for 6 hours yields the target compound in 78% after recrystallization.

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation between ethyl acetoacetate and 2-nitrobenzaldehyde, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition of ammonia generates a β-aminoketone, which undergoes cyclodehydration to yield the pyridine ring. The nitro group’s electron-withdrawing nature enhances electrophilicity at the ortho position, directing regioselective C–H functionalization at the pyridine’s 6-position.

Stepwise Synthesis via Pyridine Intermediate Formation

Synthesis of 6-(2-Nitrophenyl)Pyridine-3-Carboxylic Acid

An alternative route involves synthesizing 6-(2-nitrophenyl)pyridine-3-carboxylic acid as a precursor. This is achieved by refluxing 2-nitrophenylboronic acid with 3-cyanopyridine in a Pd-catalyzed Suzuki-Miyaura coupling, followed by hydrolysis of the nitrile group to a carboxylic acid. Using PdCl₂(dppf) with cesium carbonate in toluene/water (4:1) at 100°C achieves 82% conversion.

Esterification to this compound

The carboxylic acid intermediate is esterified via Fischer esterification. Treating 6-(2-nitrophenyl)pyridine-3-carboxylic acid (1.0 equiv) with ethanol (5.0 equiv) and concentrated H₂SO₄ (0.1 equiv) at 60°C for 24 hours affords the ester in 96% yield. Excess ethanol drives the equilibrium toward ester formation, while sulfuric acid catalyzes both protonation of the carbonyl and nucleophilic attack by ethanol.

Catalytic and Solvent Optimization

Role of Cesium Carbonate

Cesium carbonate enhances reaction efficiency in both MCRs and coupling reactions. In MCRs, it facilitates enolate formation from ethyl acetoacetate, accelerating Knoevenagel condensation. For Suzuki-Miyaura couplings, it maintains a basic environment, promoting transmetalation between palladium intermediates and boronic acids.

Solvent Effects

Polar solvents like ethanol or methanol improve solubility of nitroaromatic precursors, whereas toluene minimizes side reactions in coupling steps. Reflux conditions (80–100°C) are critical for achieving high conversions, as lower temperatures stall cyclization.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from methanol or ethanol, yielding colorless crystals with >95% purity. Slow cooling to 0°C ensures maximal recovery, while activated carbon treatment removes colored impurities.

Analytical Validation

1H NMR (CDCl₃) displays characteristic signals: δ 8.65 (s, 1H, pyridine H-2), 8.10–7.50 (m, 4H, nitrophenyl), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), and 1.40 (t, J = 7.1 Hz, 3H, CH₃). HPLC with a C18 column (MeOH/H₂O 70:30) confirms purity, while IR shows ester C=O stretching at 1720 cm⁻¹.

Comparative Analysis of Synthetic Routes

The one-pot MCR offers operational simplicity, whereas the stepwise approach provides flexibility for modifying substitution patterns.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Aqueous NaOH (2M), reflux | 6-(2-Nitrophenyl)pyridine-3-carboxylic acid | 85–92% | |

| HCl (conc.), ethanol, 60°C | 6-(2-Nitrophenyl)pyridine-3-carboxylic acid | 78% |

Key Findings :

- Basic hydrolysis (NaOH) proceeds efficiently due to nucleophilic attack by hydroxide ions on the ester carbonyl .

- Acidic conditions (HCl) favor slower hydrolysis but minimize side reactions in sensitive substrates .

Reduction Reactions

The nitro group is selectively reduced to an amine, enabling access to amino-functionalized derivatives.

Key Findings :

- Tin-mediated reduction in HCl/EtOH is cost-effective but generates stoichiometric waste .

- Catalytic hydrogenation (Pd/C) offers cleaner conversion and scalability .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring and nitro group facilitate NAS at specific positions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₃ (g), CuCl, DMF, 120°C | Ethyl 6-(2-aminophenyl)pyridine-3-carboxylate | 65% | |

| KSCN, DMSO, 100°C | Ethyl 6-(2-thiocyanatophenyl)pyridine-3-carboxylate | 55% |

Key Findings :

- Ammonia substitution at the pyridine 2-position proceeds under copper catalysis .

- Thiocyanation occurs regioselectively at the nitro-substituted phenyl ring .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural diversity.

Key Findings :

- Phosphoryl chloride (POCl₃) promotes cyclization via intermediate isocyanide formation .

- Acetic anhydride facilitates intramolecular lactamization .

Oxidation Reactions

Controlled oxidation modifies the pyridine ring or substituents.

Key Findings :

- Strong oxidants like KMnO₄ target the pyridine nitrogen to form N-oxides .

- Biocatalytic oxidation introduces hydroxyl groups with high regioselectivity .

Functional Group Interconversion

The nitro group serves as a precursor for diverse transformations.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaNO₂, H₂SO₄, 0°C | Ethyl 6-(2-diazoniophenyl)pyridine-3-carboxylate | 70% | |

| FeCl₃, Cl₂, DCM, 25°C | Ethyl 6-(2-chlorophenyl)pyridine-3-carboxylate | 85% |

Key Findings :

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate has been investigated for its potential anti-cancer and anti-inflammatory properties.

- Anti-Cancer Activity : Research indicates that compounds with a similar structure exhibit the ability to inhibit cancer cell proliferation by interfering with specific cellular pathways. For instance, studies have shown that derivatives of pyridine compounds can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of key enzymes involved in cell cycle regulation.

- Anti-Inflammatory Properties : The compound is also being explored for its potential to reduce inflammation. In vitro studies have demonstrated that it can decrease the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. This is particularly relevant in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) where inflammation plays a critical role .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical structure allows for various modifications, enabling chemists to create a range of derivatives with potentially enhanced biological activities.

- Synthetic Pathways : The compound can be synthesized through several methods, including the Japp-Klingemann reaction, which involves the reaction of 2-chloro-3-nitropyridines with nucleophiles to yield pyridinyl keto esters. This versatility makes it an essential intermediate in organic synthesis .

Material Science

In material science, this compound is being explored for its potential applications in developing new materials with specific properties.

- Functional Materials Development : The compound's unique structure may allow for the creation of materials with tailored functionalities such as enhanced conductivity or stability. This is particularly useful in the development of electronic materials or catalysts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride involves its interaction with specific molecular targets. In cancer cells, it inhibits key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Molecular Weight : The nitro group increases molecular weight (~287 g/mol estimated) compared to analogues like ethyl 6-(hydroxymethyl)nicotinate (181 g/mol) .

- Solubility : Nitro groups reduce aqueous solubility, whereas hydroxymethyl or ester moieties improve it .

- Stability : Nitro-substituted compounds may exhibit lower photostability than fluorinated or methylated derivatives .

Biological Activity

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitrophenyl group and an ethyl carboxylate moiety. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Anti-Cancer Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, leading to cell cycle arrest and apoptosis. It has been shown to target key enzymes involved in cell proliferation, which are crucial in cancer progression .

- Anti-Inflammatory Properties : The compound exhibits significant anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and reducing oxidative stress. This action is particularly beneficial in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon Cancer) | 15 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Modulation of apoptotic pathways |

In Vivo Studies

Animal model studies further support the anti-cancer and anti-inflammatory potential of this compound. For example, in a murine model of colon cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Case Studies

-

Case Study on Anti-Cancer Efficacy :

A study published in Nature explored the effects of this compound on human HT-29 colon tumor cells. The results showed a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways . -

Case Study on Anti-Inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate?

A typical approach involves coupling pyridine-3-carboxylate derivatives with nitro-substituted aryl groups. For example, cyclometalation reactions using transition metal catalysts (e.g., ruthenium) can facilitate the formation of the pyridine-nitrophenyl backbone. In one protocol, [Ru(C₆H₆)Cl₂]₂ reacts with ethyl 6-(4-(ethoxycarbonyl)phenyl)pyridine-3-carboxylate analogs in acetonitrile to introduce functional groups . Alternatively, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling may be used to attach the 2-nitrophenyl moiety to the pyridine ring.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitro group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detection of ester carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.

- X-ray Diffraction : For unambiguous structural determination (see advanced questions) .

Purity should be confirmed via HPLC or elemental analysis, as commercial suppliers often omit analytical data .

Q. How is X-ray crystallography applied to determine its crystal structure?

Single-crystal X-ray diffraction is the gold standard. The compound is crystallized via slow evaporation, and data collection is performed using Mo/Kα radiation (λ = 0.71073 Å). Software suites like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are employed to resolve bond lengths, angles, and torsional parameters . For example, a related structure (Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate) was refined to an R-factor of 0.0393, with C–C bond lengths averaging 1.39 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to optimize include:

- Catalyst Loading : Increase ruthenium catalyst stoichiometry (e.g., 5–10 mol%) to enhance cyclometalation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, MeCN) improve nitro group reactivity.

- Temperature Control : Elevated temperatures (80–100°C) accelerate coupling but may degrade nitro groups; microwave-assisted synthesis balances speed and stability.

Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. What strategies mitigate crystallographic disorder in the nitro group?

Nitro groups often exhibit rotational disorder. To address this:

- Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K).

- Twinning Refinement : Use SHELXL ’s TWIN/BASF commands if multiple domains are present .

- Constraints/Restraints : Apply distance restraints (e.g., N–O bond = 1.21 Å) during refinement.

In a study of a nitro-containing Ru complex, partial occupancy modeling resolved disorder, achieving a final R1 = 0.024 .

Q. How to reconcile discrepancies between computational and experimental spectral data?

Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects, tautomerism, or conformational flexibility. Mitigation steps:

- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental spectra. Adjust for solvent polarity using PCM models.

- Dynamic Effects : Perform variable-temperature NMR to detect rotameric equilibria.

For example, ester carbonyl shifts in DMSO-d6 may deviate by 1–2 ppm from gas-phase calculations due to hydrogen bonding .

Q. What challenges arise during pyridine ring functionalization without nitro group reduction?

The nitro group is susceptible to reduction under catalytic hydrogenation or strong acid/base conditions. Strategies include:

- Protecting Groups : Temporarily convert the nitro group to an amine-protected intermediate (e.g., Boc) before functionalization.

- Regioselective Catalysis : Use directing groups (e.g., ester moieties) to control C–H activation sites.

In a related study, ethyl pyridine-3-carboxylate derivatives underwent regioselective bromination at the C4 position without nitro group interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.